Serinamide

説明

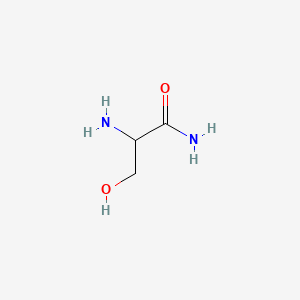

Serinamide, also known as this compound, is a useful research compound. Its molecular formula is C3H8N2O2 and its molecular weight is 104.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405048. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

L-Serineamide, also known as (S)-2-Amino-3-hydroxypropanamide or Serinamide, is a naturally occurring dietary amino acid . It has been reported to have neuroprotective effects . These enzymes play a crucial role in protein degradation and cellular homeostasis .

Mode of Action

L-Serineamide’s interaction with its targets leads to selective activation of lysosomal cathepsins B and L . This activation may contribute to the clearance of misfolded or unfolded proteins, thereby playing a role in the unfolded protein response (UPR) . The UPR is a cellular stress response related to the endoplasmic reticulum and is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .

Biochemical Pathways

L-Serineamide is involved in the biosynthesis of purines, pyrimidines, and other amino acids . It plays a role in cell growth and development (cellular proliferation) . The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine .

Pharmacokinetics

Its metabolism likely involves standard amino acid metabolic pathways, and it is expected to be excreted via the kidneys .

Result of Action

The molecular and cellular effects of L-Serineamide’s action are primarily neuroprotective . It regulates the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination, and exert other neuroprotective effects on neurological injury .

生化学分析

Biochemical Properties

Serinamide plays a crucial role in biochemical reactions, particularly as a substrate in enzyme-catalyzed processes. It interacts with enzymes such as seryl-tRNA synthetases, where it acts as a selective inhibitor . This interaction highlights the compound’s potential in studying protein-protein interactions and cell signaling pathways . Additionally, this compound’s ability to inhibit methanogenic seryl-tRNA synthetases suggests its utility in exploring evolutionary differences in enzyme function .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways and gene expression. By inhibiting seryl-tRNA synthetases, this compound affects the synthesis of seryl-tRNA, which is essential for protein synthesis . This inhibition can lead to alterations in cellular metabolism and gene expression, impacting cell function and viability. Studies have shown that this compound’s effects on cell signaling pathways can provide insights into the regulation of cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with seryl-tRNA synthetases. This binding inhibits the enzyme’s activity, preventing the acylation of tRNA with serine . The selective inhibition of methanogenic seryl-tRNA synthetases by this compound underscores the compound’s specificity and potential as a tool for studying enzyme function and evolution . Additionally, this compound’s interactions with other biomolecules, such as proteins involved in cell signaling, further elucidate its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged observation of its effects on cellular function . Its stability and degradation can be influenced by factors such as temperature and pH.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to selectively inhibit seryl-tRNA synthetases without causing significant toxicity . Higher doses can lead to adverse effects, including disruptions in protein synthesis and cellular metabolism . These findings highlight the importance of dosage optimization in studying this compound’s effects and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as seryl-tRNA synthetases, influencing the synthesis of seryl-tRNA and subsequent protein synthesis . Additionally, this compound’s effects on metabolic flux and metabolite levels provide insights into its role in cellular metabolism . These interactions underscore the compound’s significance in studying metabolic pathways and enzyme function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles, affecting its activity and function . Understanding this compound’s subcellular localization provides valuable insights into its role in cellular processes and potential therapeutic applications.

生物活性

Serinamide, particularly its derivatives, has garnered attention in recent years due to its potential biological activities, especially in the context of neuroprotection and immunomodulation. This article provides a comprehensive overview of the biological activity of this compound, highlighting key findings from various studies, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a derivative of serine, an amino acid that plays crucial roles in various biological processes. The compound has been studied for its neuroprotective properties and its ability to modulate immune responses. Its structural characteristics allow it to interact with neurotransmitter systems and influence synaptic transmission.

-

Neuroprotective Effects :

- Interaction with Neurotransmitter Systems : Research indicates that O-Benzyl-N-methyl-L-serinamide may influence synaptic transmission and neuroprotection mechanisms. It has been suggested that this compound could serve as a lead in drug development for neurological disorders such as epilepsy and neuropathic pain due to its ability to modulate receptor activity.

- Cell Growth Inhibition : Studies have shown that this compound derivatives can suppress cell growth in certain contexts, suggesting potential applications in cancer therapy .

-

Immunomodulatory Activity :

- TLR4 Agonist Properties : this compound and its analogs have been identified as TLR4 agonists, which play a significant role in immune response modulation. For instance, a serine-based glycolipid mimetic demonstrated the ability to induce maturation of dendritic cells (DCs), leading to enhanced T-cell activation through increased CD86 expression .

- Cytokine Production : In vivo studies have shown that this compound derivatives can significantly elevate levels of cytokines such as IFNγ and IL-4, indicating their role in promoting Th1-biased immune responses .

Case Study 1: Neuroprotective Potential

A study investigated the effects of O-Benzyl-N-methyl-L-serinamide on neuronal cells under stress conditions. The findings revealed that treatment with this compound resulted in reduced apoptosis and improved cell viability compared to control groups. This suggests a protective role against oxidative stress-induced neuronal damage.

Case Study 2: Immunomodulatory Effects

In another study focusing on immune responses, this compound was administered to mice models to evaluate its effects on dendritic cell maturation and subsequent T-cell activation. Results indicated a dose-dependent increase in CD86 expression and IL-12p40 secretion from bone marrow-derived dendritic cells (BMDCs), reinforcing the compound's potential as an immunotherapeutic agent .

Data Tables

| Study | Focus | Key Findings |

|---|---|---|

| Neuroprotective Study | Neuronal Cell Viability | O-Benzyl-N-methyl-L-serinamide reduced apoptosis under oxidative stress conditions. |

| Immunomodulatory Activity | Dendritic Cell Maturation | Increased CD86 expression and IL-12p40 secretion in BMDCs upon treatment with this compound. |

科学的研究の応用

Biomedical Applications

1.1 Neuropharmacology

L-serinamide has been studied for its role in neuropharmacology, particularly concerning its effects on neurotransmitter systems. Research indicates that L-serinamide can influence the levels of D-serine, a co-agonist at the NMDA receptor, which is crucial for synaptic plasticity and cognitive functions. Elevated levels of D-serine have been associated with neurodegenerative diseases, making serinamide a potential therapeutic target for conditions such as schizophrenia and Alzheimer's disease .

1.2 Drug Delivery Systems

The biocompatibility of this compound makes it a suitable candidate for drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds. Studies have demonstrated that this compound derivatives can improve the pharmacokinetic profiles of certain therapeutic agents, leading to more effective treatments .

Pharmaceutical Applications

2.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, O-lauroyl L-serinamide has been synthesized via lipase-catalyzed reactions, showcasing its utility in creating surfactants and emulsifiers used in drug formulations . These derivatives enhance the stability and efficacy of pharmaceutical products.

2.2 Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes, making it a candidate for developing new antimicrobial agents to combat antibiotic resistance .

Industrial Applications

3.1 Surfactants and Emulsifiers

This compound derivatives are utilized in the formulation of surfactants due to their amphiphilic nature. They are effective in stabilizing emulsions in cosmetic and food products, contributing to improved texture and shelf-life . The synthesis of O-lauroyl L-serinamide highlights its application in creating biodegradable surfactants from renewable resources.

3.2 Biodegradable Materials

The incorporation of this compound into biodegradable polymers is being explored for environmental applications. These materials can be used in packaging solutions that reduce plastic waste while maintaining functionality .

Data Table: Summary of this compound Applications

Case Studies

Case Study 1: Neuropharmacological Effects

A study investigated the effects of L-serinamide on cognitive function in animal models. Results indicated that treatment with L-serinamide improved memory retention and synaptic plasticity, suggesting its potential as a therapeutic agent for cognitive disorders.

Case Study 2: Antimicrobial Efficacy

An investigation into the antimicrobial properties of this compound derivatives revealed significant inhibition of bacterial growth in vitro. This study supports the development of new antimicrobial formulations based on this compound.

特性

IUPAC Name |

(2S)-2-amino-3-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOGKPMIZGEGOZ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317834 | |

| Record name | L-Serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6791-49-7 | |

| Record name | L-Serinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6791-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006791497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-3-hydroxypropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ0MD19SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。